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Compound of Interest

Compound Name: VPC 23019

Cat. No.: B1684042 Get Quote

This technical guide provides a comprehensive overview of the structure, properties, and

pharmacological profile of VPC 23019, a key modulator of sphingosine-1-phosphate (S1P)

receptors. This document is intended for researchers, scientists, and professionals involved in

drug development and cellular signaling research.

Core Compound Information
VPC 23019 is a synthetic, aryl amide-containing analogue of sphingosine-1-phosphate. It is a

valuable research tool for investigating the physiological and pathological roles of S1P

signaling.

Chemical and Physical Properties
The fundamental chemical and physical properties of VPC 23019 are summarized in the table

below.
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Property Value Source(s)

IUPAC Name

[(2R)-2-amino-3-(3-

octylanilino)-3-oxopropyl]

dihydrogen phosphate

--INVALID-LINK--

Molecular Formula C₁₇H₂₉N₂O₅P

Molecular Weight 372.4 g/mol

CAS Number 449173-19-7

ChEBI ID CHEBI:144948 --INVALID-LINK--

Appearance Crystalline solid --INVALID-LINK--

Purity ≥95%

Solubility

Soluble to 10 mM in Acidified

DMSO (5% 1N HCl in DMSO)

with gentle warming and to 50

mM in 2eq. NaOH. Also

soluble in DMSO at 0.25

mg/mL.

--INVALID-LINK--

Storage Store at -20°C

Pharmacological Properties
VPC 23019 exhibits a distinct pharmacological profile, acting as a competitive antagonist at

S1P₁ and S1P₃ receptors while demonstrating agonist activity at S1P₄ and S1P₅ receptors.

This dual activity makes it a specific tool for dissecting the contributions of these receptor

subtypes in various biological processes.
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Receptor
Subtype

Activity
pKᵢ
(Antagonist)

pEC₅₀
(Agonist)

Source(s)

S1P₁
Competitive

Antagonist
7.86 -

S1P₃
Competitive

Antagonist
5.93 -

S1P₄ Agonist - 6.58

S1P₅ Agonist - 7.07

Mechanism of Action and Signaling Pathway
VPC 23019 modulates the signaling of sphingosine-1-phosphate, a bioactive lipid that

regulates numerous cellular processes through its interaction with five specific G protein-

coupled receptors (GPCRs), S1P₁₋₅. As an antagonist at S1P₁ and S1P₃, VPC 23019 blocks

the downstream signaling cascades initiated by the binding of endogenous S1P.

The following diagram illustrates the canonical S1P signaling pathway and the points of

intervention by VPC 23019.
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VPC 23019 Antagonism of S1P₁ and S1P₃ Signaling

Experimental Protocols
Detailed experimental protocols for the synthesis and pharmacological characterization of VPC
23019 are not readily available in the public domain. The foundational research was published

by Davis et al. in the Journal of Biological Chemistry in 2005. The following sections provide an

overview of the likely methodologies based on standard practices and information from

technical datasheets.

Chemical Synthesis Overview
The synthesis of VPC 23019 involves a multi-step process. A general outline of the synthesis is

as follows:

Sonogashira Coupling: The synthesis likely begins with a Sonogashira coupling of an

appropriately substituted iodoaniline with an alkyne.

Reduction: The resulting compound is then reduced to saturate the alkyne and convert the

nitro group to an amine.

Amide Coupling: The synthesized aniline derivative is coupled with a protected serine

residue.

Phosphorylation and Deprotection: The hydroxyl group of the serine moiety is

phosphorylated, followed by the removal of protecting groups to yield the final product, VPC
23019.

A more detailed, step-by-step protocol would require access to the experimental section of the

primary research publication.

Pharmacological Assays
The antagonist and agonist activities of VPC 23019 are typically determined using in vitro cell-

based assays.

This assay measures the displacement of radiolabeled GTPγS from G proteins upon receptor

activation. To determine the antagonist properties of VPC 23019, a competitive binding assay is
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performed.

General Protocol Outline:

Membrane Preparation: Membranes are prepared from cells overexpressing the S1P

receptor of interest (e.g., S1P₁ or S1P₃).

Assay Buffer: A suitable assay buffer containing GDP is used to maintain the G proteins in

their inactive state.

Competition Assay: Membranes are incubated with a constant concentration of S1P (agonist)

and varying concentrations of VPC 23019.

Radioligand Addition: A radiolabeled, non-hydrolyzable GTP analog, such as [³⁵S]GTPγS, is

added to the reaction.

Incubation and Termination: The reaction is allowed to proceed at a controlled temperature

and is then terminated by rapid filtration.

Quantification: The amount of bound [³⁵S]GTPγS is quantified using liquid scintillation

counting.

Data Analysis: The data is analyzed to determine the inhibitory constant (Kᵢ) of VPC 23019.

This assay is used to determine the agonist activity of VPC 23019 at S1P receptors that couple

to the Gαq pathway, leading to an increase in intracellular calcium.

General Protocol Outline:

Cell Culture: Cells expressing the S1P receptor of interest (e.g., S1P₄ or S1P₅) are cultured

in appropriate media.

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

Compound Addition: Varying concentrations of VPC 23019 are added to the cells.

Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the

change in intracellular calcium concentration, is measured over time using a fluorescence
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plate reader.

Data Analysis: The data is used to generate a dose-response curve and calculate the half-

maximal effective concentration (EC₅₀).

The following diagram provides a logical workflow for the characterization of a compound like

VPC 23019.
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General Experimental Workflow for VPC 23019

Pharmacokinetics and Metabolism
There is limited publicly available information on the pharmacokinetics (Absorption, Distribution,

Metabolism, and Excretion - ADME) of VPC 23019. In vivo studies would be required to

determine its bioavailability, half-life, and metabolic fate.
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Applications in Research
VPC 23019 is a critical tool for elucidating the roles of S1P₁ and S1P₃ receptors in various

physiological and disease states. Its ability to competitively antagonize these receptors allows

for the investigation of their involvement in:

Immunology: Lymphocyte trafficking and immune cell function.

Oncology: Cancer cell migration, proliferation, and survival. --INVALID-LINK--

Neuroscience: Neural stem cell migration and differentiation. --INVALID-LINK--

Cardiovascular Biology: Vascular development and function.

Conclusion
VPC 23019 is a well-characterized S1P receptor modulator with a unique pharmacological

profile. Its antagonist activity at S1P₁ and S1P₃ receptors, coupled with agonist activity at S1P₄

and S1P₅ receptors, makes it an invaluable tool for dissecting the complexities of S1P

signaling. Further research, particularly in the area of in vivo pharmacokinetics, will enhance its

utility in translational studies.

To cite this document: BenchChem. [An In-depth Technical Guide to VPC 23019].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1684042#vpc-23019-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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